molecular formula C23H25ClN4O4 B10855135 5-[2-(dimethylamino)ethoxy]-N-[3-[4-(hydroxycarbamoyl)phenyl]prop-2-ynyl]-1H-indole-2-carboxamide;hydrochloride

5-[2-(dimethylamino)ethoxy]-N-[3-[4-(hydroxycarbamoyl)phenyl]prop-2-ynyl]-1H-indole-2-carboxamide;hydrochloride

Cat. No.: B10855135
M. Wt: 456.9 g/mol
InChI Key: RAAUQWIBVCZNFH-UHFFFAOYSA-N
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Preparation Methods

The synthesis of CRA-026440 (hydrochloride) involves multiple steps, including the formation of the hydroxamic acid moiety. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

CRA-026440 (hydrochloride) undergoes several types of chemical reactions, including:

Scientific Research Applications

CRA-026440 (hydrochloride) has a wide range of scientific research applications:

    Chemistry: Used as a tool compound to study the inhibition of HDAC enzymes and their role in gene expression regulation.

    Biology: Investigated for its effects on cellular processes such as apoptosis, cell cycle regulation, and angiogenesis.

    Medicine: Explored as a potential therapeutic agent for cancer treatment due to its antiproliferative and antiangiogenic properties.

    Industry: Utilized in the development of new HDAC inhibitors and other therapeutic agents.

Mechanism of Action

CRA-026440 (hydrochloride) exerts its effects by inhibiting HDAC enzymes, leading to the accumulation of acetylated histone and tubulin proteins. This results in the inhibition of tumor cell growth and the induction of apoptosis. The compound also downregulates the expression of genes involved in angiogenesis, apoptosis, and cell growth . The molecular targets include HDAC1, HDAC2, HDAC3/SMRT, HDAC6, HDAC8, and HDAC10 .

Comparison with Similar Compounds

CRA-026440 (hydrochloride) is unique due to its broad-spectrum HDAC inhibitory activity and its potent antitumor and antiangiogenic effects. Similar compounds include:

CRA-026440 (hydrochloride) stands out due to its ability to inhibit multiple HDAC isozymes and its significant efficacy in preclinical cancer models .

Properties

Molecular Formula

C23H25ClN4O4

Molecular Weight

456.9 g/mol

IUPAC Name

5-[2-(dimethylamino)ethoxy]-N-[3-[4-(hydroxycarbamoyl)phenyl]prop-2-ynyl]-1H-indole-2-carboxamide;hydrochloride

InChI

InChI=1S/C23H24N4O4.ClH/c1-27(2)12-13-31-19-9-10-20-18(14-19)15-21(25-20)23(29)24-11-3-4-16-5-7-17(8-6-16)22(28)26-30;/h5-10,14-15,25,30H,11-13H2,1-2H3,(H,24,29)(H,26,28);1H

InChI Key

RAAUQWIBVCZNFH-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCOC1=CC2=C(C=C1)NC(=C2)C(=O)NCC#CC3=CC=C(C=C3)C(=O)NO.Cl

Origin of Product

United States

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